(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

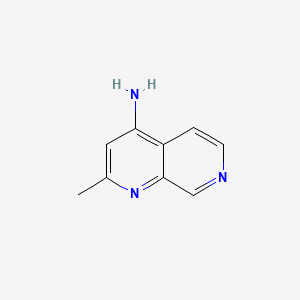

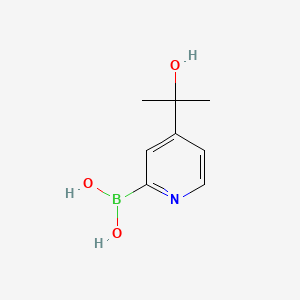

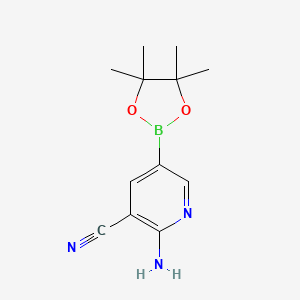

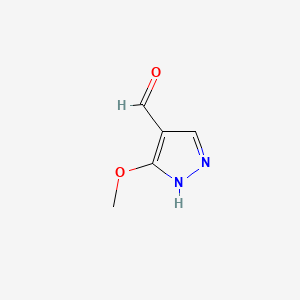

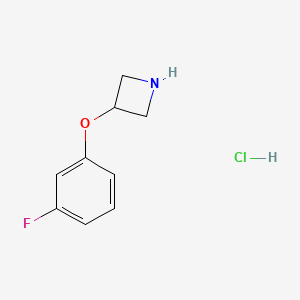

“(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is an organic compound that belongs to the class of boronic acids . It is also known as 2-pyridylboronic acid pinacol ester. The compound has a molecular weight of 181 .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters can be achieved through several methods. One approach involves a palladium-catalyzed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium-catalyzed borylation of arenes via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The molecular formula of “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .Chemical Reactions Analysis

Pyridinylboronic acids and esters are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can also be used as key starting materials for the formation of pyridyl boronic ester .Aplicaciones Científicas De Investigación

Synthesis of DYRK1A Inhibitors

This compound is utilized in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as inhibitors of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which are important for therapeutic interventions in diseases like Down syndrome and Alzheimer’s .

Copper-Catalyzed Csp3-H Oxidation

It plays a role in the copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones via direct oxidation of Csp3-H with water under mild conditions. This method is significant for the synthesis of aromatic ketones .

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The compound is a reagent used for palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal in creating carbon-carbon bonds in organic synthesis .

Anti-Fibrotic Activity Research

In the field of medicinal chemistry, derivatives of this compound have been investigated for their anti-fibrotic activities, showing promise as therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid) transfers its organic group to the palladium catalyst . This is followed by the oxidative addition of the organic halide to the palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid, is a key step in various biochemical synthesis pathways . It allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, making it suitable for use in suzuki–miyaura cross-coupling reactions .

Result of Action

The result of the action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Action Environment

The action of (4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and it is typically performed in an organic solvent . The reaction conditions are generally mild and tolerant of a wide range of functional groups . The stability and efficacy of the reaction can be influenced by factors such as the choice of solvent, the temperature, and the presence of other substances in the reaction mixture .

Direcciones Futuras

The future directions of research involving “(4-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in cross-coupling reactions. Their high atom efficiency and the ability to conduct reactions under mild conditions make them promising reagents for the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

[4-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-10-7(5-6)9(12)13/h3-5,11-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXVCYFWLXDKSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(C)(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694448 |

Source

|

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310385-00-2 |

Source

|

| Record name | Boronic acid, B-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310385-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B566782.png)

![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)

![2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B566784.png)

![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)